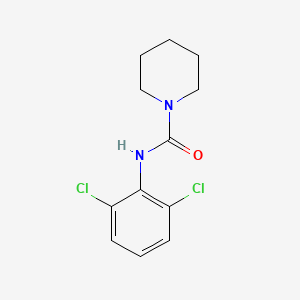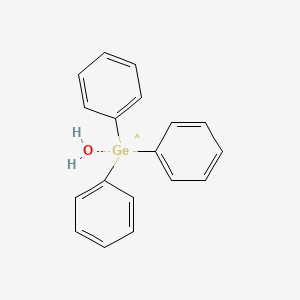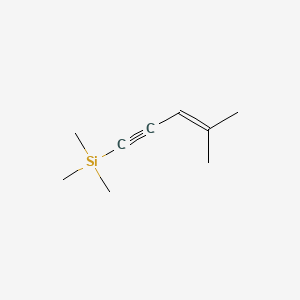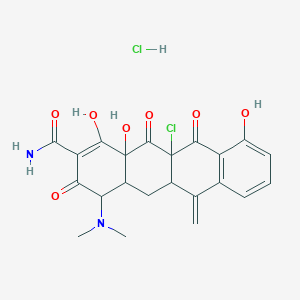
1-(Hexadecylsulfonyl)-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hexadecylsulfonyl)-4-nitrobenzene is an organic compound that belongs to the class of sulfonyl compounds It is characterized by a long hexadecyl chain attached to a sulfonyl group, which is further connected to a nitrobenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hexadecylsulfonyl)-4-nitrobenzene typically involves the reaction of hexadecylsulfonyl chloride with 4-nitroaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Hexadecylsulfonyl)-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, to form sulfone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Reduction: 1-(Hexadecylsulfonyl)-4-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfone derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Hexadecylsulfonyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used to study the interactions between sulfonyl groups and biological molecules, such as proteins and enzymes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Hexadecylsulfonyl)-4-nitrobenzene involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with amino acid residues in proteins, leading to the inhibition or modification of their activity. The nitro group can participate in redox reactions, affecting the oxidative state of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Hexadecylsulfonyl)-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
Hexadecylsulfonyl fluoride: Contains a sulfonyl fluoride group instead of a nitrobenzene ring.
Uniqueness
1-(Hexadecylsulfonyl)-4-nitrobenzene is unique due to the presence of both a long alkyl chain and a nitrobenzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C22H37NO4S |
|---|---|
Molekulargewicht |
411.6 g/mol |
IUPAC-Name |
1-hexadecylsulfonyl-4-nitrobenzene |
InChI |
InChI=1S/C22H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-28(26,27)22-18-16-21(17-19-22)23(24)25/h16-19H,2-15,20H2,1H3 |
InChI-Schlüssel |
VZXVGMJSTIUCQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-bromoaniline](/img/structure/B11951436.png)




![triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride](/img/structure/B11951458.png)

![2-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951470.png)

![4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide](/img/structure/B11951483.png)

![1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene](/img/structure/B11951492.png)


